(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that features a triazolo-thiazole core structure
Properties
Molecular Formula |
C23H14FN3OS |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(naphthalen-1-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H14FN3OS/c24-18-11-8-15(9-12-18)10-13-21-25-23-27(26-21)22(28)20(29-23)14-17-6-3-5-16-4-1-2-7-19(16)17/h1-14H/b13-10+,20-14- |
InChI Key |
KHSSJFKTXHBKSP-ZXTVHIMQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N4C(=NC(=N4)/C=C/C5=CC=C(C=C5)F)S3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N4C(=NC(=N4)C=CC5=CC=C(C=C5)F)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts, halogenated intermediates, and base-promoted cyclization agents .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms are employed to streamline the process. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is also prioritized .
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: It influences signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential as an anticancer and anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with similar aromatic structures but different functional groups.
Flubendiamide: A compound with a similar core structure but different substituents, used as an insecticide.
Uniqueness
(5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its unique combination of fluorophenyl and naphthylmethylidene groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
